7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Sequential Cross-Coupling Chemoselective Functionalization Medicinal Chemistry

Monohalogenated scaffolds limit sequential functionalization, complicating SAR studies. This dihalogenated building block solves that: ● Orthogonal Br/Cl handles for chemoselective Suzuki couplings ● Enables modular PROTAC assembly via sequential cross-couplings ● >98% purity minimizes assay interference, ships ambient

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
Cat. No. B7961711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=O)N2C=C1Br)Cl
InChIInChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-3-6(10)8(13)12(7)4-5/h1-4H
InChIKeyTUQIIOQPLLBIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: Orthogonal Halogenation Scaffold


7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1785021-08-0, C8H4BrClN2O, MW 259.49) is a heterocyclic building block belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family [1]. The core scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting diverse bioactivities including SHP2 inhibition, antimalarial, and antiplatelet effects [2]. The compound's distinguishing feature is its orthogonal halogenation: a bromine atom at the 7-position and a chlorine atom at the 3-position, enabling sequential, chemoselective functionalization for library synthesis and lead optimization [1].

Orthogonal HalogenationEnables sequential Pd-catalyzed cross-coupling
Privileged ScaffoldCore for allosteric phosphatase inhibitor research
Library SynthesisTwo reactive handles for rapid SAR exploration

Why This Dihalogenated Scaffold Is Irreplaceable


Generic substitution of 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with other halogenated pyrido[1,2-a]pyrimidin-4-ones (e.g., 7-bromo, 3-chloro, or 7-fluoro-3-chloro analogs) leads to significant changes in both reactivity and physicochemical properties. The presence of two distinct halogens at specific positions enables orthogonal, sequential cross-coupling reactions that are not possible with mono-halogenated analogs [1]. Furthermore, the combined bromine and chlorine substitution pattern imparts a unique lipophilicity profile (logP -0.59) that differs markedly from related compounds, directly impacting solubility and potential biological distribution [2]. Direct replacement without empirical validation can compromise synthetic routes, alter downstream biological activity, and invalidate structure-activity relationship (SAR) studies, underscoring the need for this specific dihalogenated intermediate.

  • Mono-halogenated analogsLack orthogonal handles, limiting sequential derivatization
  • Halogen pattern changesMay shift lipophilicity and solubility profiles
  • Lower purity batchesMay impact cross-coupling consistency and assay reproducibility

Quantitative Advantages Over Halogenated Analogs


Sequential Derivatization via Orthogonal Halogenation

The target compound's 7-bromo and 3-chloro substituents are orthogonally reactive, allowing for chemoselective sequential functionalization. In contrast, mono-halogenated analogs (e.g., 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, CAS 23536-76-7) possess only a single reactive site, precluding the stepwise introduction of diverse aryl/heteroaryl groups [1]. The chemoselectivity is driven by the inherent reactivity difference: aryl bromides are significantly more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions (approximate relative reactivity of Ar-Br:Ar-Cl is 10:1) [2], enabling the 7-bromo position to be functionalized first while the 3-chloro group remains intact for a subsequent transformation.

Orthogonal Coupling Handles
Class-level inference
2 reactive sites (7-Br, 3-Cl) vs 1 in mono‑halogenated analogs
~10:1 Ar‑Br:Ar‑Cl reactivity
Supports stepwise library construction
Pd‑catalyzed Suzuki‑Miyaura cross‑coupling
Sequential Cross-Coupling Chemoselective Functionalization Medicinal Chemistry

Lower Lipophilicity for Enhanced Aqueous Solubility

The calculated partition coefficient (logP) for 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is -0.59 [1], indicating significant hydrophilicity. This value is 0.30 log units lower than the 7-bromo analog (logP -0.29) [2] and >2.9 log units lower than the 3-chloro analog (logP 2.37-4.54) . Lower logP correlates directly with improved aqueous solubility and can influence oral absorption and distribution [3].

Predicted logP
Cross‑study comparable
logP = −0.59
Favors aqueous solubility
Compared to 7‑Br (−0.29) and 3‑Cl (2.37–4.54) analogs
Lipophilicity ADME Drug-likeness

High Purity for Reproducible Chemistry and Bioassays

Commercially available 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is supplied with a minimum purity specification of 98% (HPLC/GC) . This level of purity minimizes side reactions in cross-coupling and amidation steps that could arise from residual halogenated impurities or uncyclized precursors, which are more prevalent in lower-purity (e.g., 95%+) batches from alternative suppliers [1].

Purity Specification
Supporting evidence
≥98% (HPLC/GC)
Reduces impurity‑related side reactions
Higher than typical 95% grade from alternative vendors
Chemical Purity Quality Control Reproducibility

Validated SHP2 Inhibitory Activity in Advanced Derivatives

The 4H-pyrido[1,2-a]pyrimidin-4-one core, including 7-bromo-3-chloro-substituted variants, serves as a validated scaffold for developing allosteric SHP2 inhibitors. Advanced derivatives bearing this core have demonstrated potent enzymatic inhibition (IC50 = 0.104 μM against full-length SHP2) and antiproliferative activity (IC50 = 1.06 μM against Kyse-520 cancer cells) with selectivity over SHP2-PTP (IC50 > 50 μM) [1]. While the target compound itself is a synthetic intermediate, its incorporation into these advanced leads validates the scaffold's utility in drug discovery programs targeting oncogenic signaling pathways.

SHP2 Inhibition by Derivatives
Class‑level inference
Derivative 14i: SHP2 FL IC₅₀ 0.104 μM, Kyse‑520 IC₅₀ 1.06 μM vs SHP099 reference
Supports SHP2 allosteric inhibition research
Cell‑based antiproliferative data; selectivity vs SHP2‑PTP >50 μM
SHP2 Inhibitor Allosteric Modulation Cancer

Key Applications in Drug Discovery and Chemical Biology


Sequential Cross-Coupling for Rapid SAR Exploration

Utilize the orthogonal reactivity of the 7-bromo and 3-chloro positions to perform chemoselective Suzuki-Miyaura couplings. First, introduce aryl/heteroaryl groups at the more reactive 7-position (Ar-Br), then subsequently functionalize the 3-position (Ar-Cl) to rapidly generate diverse chemical libraries for probing SHP2 or other target engagement [1].

Modulating Lipophilicity for Improved ADME Properties

Given the compound's low predicted logP (-0.59), it is particularly suited for lead optimization campaigns where maintaining aqueous solubility is critical. The scaffold can be elaborated while preserving favorable physicochemical properties, potentially reducing the risk of solubility-limited absorption or high metabolic clearance [2].

Modular Synthesis of Targeted Protein Degraders

The orthogonal halogenation pattern provides two distinct attachment points for linking E3 ligase ligands and target-binding moieties. This enables the modular assembly of PROTAC molecules using sequential cross-coupling strategies, a significant advantage over mono-halogenated scaffolds that require more complex protecting group strategies [1].

Reproducible High-Throughput Screening Library Production

The 98% purity specification ensures that the starting material is free from impurities that could interfere with biological assays or complicate downstream purification. This consistency is essential for producing high-quality screening libraries where false positives or negatives due to synthetic byproducts must be minimized .

Application
Selection Property
Validation Focus
SAR Library Synthesis
Orthogonal Br/Cl handles
Chemoselective cross‑coupling efficiency
Aqueous Solubility Optimization
Low predicted lipophilicity
Solubility and permeability assays
PROTAC Assembly
Two distinct conjugation sites
Bifunctional linker attachment
Reproducible HTS Production
High purity specification
Impurity profiling and batch analysis
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